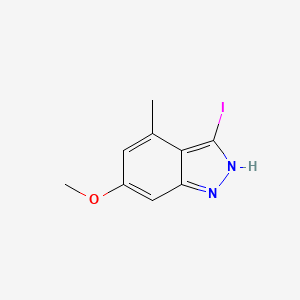

3-Iodo-6-methoxy-4-methyl-1H-indazole

Description

Significance of Indazole Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the creation of bioactive compounds and commercial drugs. rsc.orgnih.gov Among these, the indazole scaffold is of great pharmacological importance, forming the basic structure for a multitude of compounds with therapeutic potential. nih.govarkpharmtech.com The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. sigmaaldrich.com

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel drugs. nih.gov The indazole nucleus is widely recognized as such a scaffold. nih.govsphinxsai.comgoogle.com Its structure is a key feature in numerous commercially available drugs and compounds currently in clinical trials. orgsyn.orgsphinxsai.com The ability of the indazole ring to act as a bioisostere for other important structures, like indole, further enhances its value in pharmaceutical research by allowing for the expansion of chemical territories and the generation of new patents. researchgate.net The progress in developing approved drugs containing the indazole scaffold has been ongoing since 1966. orgsyn.orgsphinxsai.com

Indazole derivatives have been shown to possess a broad spectrum of pharmacological activities. rsc.orgbldpharm.com Their therapeutic applications are diverse, covering a wide range of diseases. orgsyn.org A significant area of application is in oncology, where indazole-based compounds have been developed as potent anti-cancer agents. arkpharmtech.commdpi.comnih.gov Several FDA-approved drugs containing the indazole scaffold are used for treating various cancers, including renal cell carcinoma and non-small cell lung cancer. nih.govaaronchem.com

Beyond cancer, these derivatives exhibit numerous other properties, including:

Anti-inflammatory effects : Benzydamine, a well-known indazole derivative, is used as a non-steroidal anti-inflammatory drug. sigmaaldrich.com

Antiemetic properties : Granisetron is a 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy. nih.govaaronchem.com

Protein kinase inhibition : Many indazole derivatives have been developed as inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases. rsc.orgarkpharmtech.com

Other activities : Research has also highlighted their potential as antibacterial, anti-HIV, antifungal, and antiarrhythmic agents. orgsyn.orgrsc.orgsphinxsai.com

The table below summarizes some of the key therapeutic applications of indazole derivatives.

Table 1: Therapeutic Applications of Indazole Derivatives| Therapeutic Area | Specific Application | Example Compounds |

|---|---|---|

| Oncology | Kinase Inhibition (e.g., for renal cell carcinoma, non-small cell lung cancer) | Axitinib, Pazopanib, Entrectinib, Niraparib nih.govaaronchem.com |

| Anti-inflammatory | Local pain and inflammation relief | Benzydamine sigmaaldrich.com |

| Antiemetic | Chemotherapy-induced nausea and vomiting | Granisetron nih.govaaronchem.com |

| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV | Various research compounds orgsyn.orgrsc.org |

| Neurological Disorders | Neurodegeneration | Various research compounds arkpharmtech.com |

Historical Context of Indazole Research and Evolution of Synthetic Strategies

The indazole ring system was first described by Emil Fischer. jmchemsci.com For a long time, the natural availability of indazoles was considered limited, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being isolated from plants. aaronchem.comsigmaaldrich.com This scarcity, coupled with the vast therapeutic potential of indazole derivatives, has driven extensive research into synthetic methodologies. aaronchem.commdpi.com

Early synthetic work was notably advanced by Karl von Auwers in the 1920s. jmchemsci.com Since then, a multitude of synthetic strategies have been developed to create a wide variety of substituted indazoles. These methods are critical because the tautomeric nature of indazole—existing mainly as 1H- and 2H-isomers—can influence the synthesis, reactivity, and biological properties of its derivatives. aaronchem.com The 1H-indazole form is generally the more thermodynamically stable and predominant tautomer. aaronchem.comrsc.org

Modern synthetic strategies for constructing the indazole core include:

Cyclization of o-substituted benzaldehydes with hydrazine.

Palladium-catalyzed intramolecular amination of aryl halides.

[3+2] cycloaddition reactions.

Silver(I)-mediated intramolecular oxidative C-H amination.

The functionalization of the pre-formed indazole ring is also of great interest, particularly at the C3 position. The use of 3-iodoindazoles as precursors for cross-coupling reactions like the Heck and Suzuki reactions has become a valuable tool for creating complex derivatives.

Specific Focus on 3-Iodo-6-methoxy-4-methyl-1H-indazole within the Indazole Chemical Space

Within the vast landscape of indazole chemistry, This compound (CAS Number: 1338300-35-0) is a specific, substituted derivative. While detailed research findings on this particular compound are not widely available in public literature, its structure allows for an informed discussion of its potential chemical utility and significance based on the well-established roles of its constituent functional groups.

The structure of this compound combines several key features:

The Indazole Core : Provides the fundamental bicyclic scaffold known for its broad biological relevance.

A 3-Iodo Substituent : The iodine atom at the C3 position is a particularly valuable functional group in synthetic chemistry. It serves as an excellent leaving group, making this position ripe for further elaboration through various cross-coupling reactions. This allows the compound to be used as a versatile building block for creating more complex molecules with potentially enhanced or novel biological activities. The synthesis of such 3-iodoindazoles is often achieved by the direct iodination of the corresponding indazole using reagents like iodine (I₂) in the presence of a base. rsc.org

A 6-Methoxy Group : The methoxy (B1213986) group (–OCH₃) at the C6 position can significantly influence the electronic properties of the indazole ring system. It is an electron-donating group, which can affect the reactivity of the molecule and its potential interactions with biological targets. The presence of methoxy groups is a common feature in many bioactive molecules. jmchemsci.com

A 4-Methyl Group : The methyl group (–CH₃) at the C4 position can impact the molecule's lipophilicity and steric profile. Such substitutions can play a crucial role in how the molecule fits into the binding pocket of a protein or enzyme, and can also influence its metabolic stability. nih.gov

Given these structural attributes, this compound is best characterized as a chemical intermediate or a building block for discovery chemistry. Its primary value likely lies in its potential for use in the synthesis of a library of more complex indazole derivatives, which could then be screened for various therapeutic activities. The combination of a reactive iodine handle with modulating methoxy and methyl groups makes it a compound of interest for medicinal chemists aiming to explore the structure-activity relationships of new indazole-based agents.

The table below details the properties of the constituent parts of the target compound.

Table 2: Structural Features of this compound| Component | Position | Chemical Formula | Typical Role in Medicinal Chemistry |

|---|---|---|---|

| Indazole Scaffold | Core | C₇H₆N₂ | Privileged structure with broad biological activity orgsyn.orgsphinxsai.com |

| Iodine | C3 | -I | Versatile handle for synthetic modifications (e.g., cross-coupling) |

| Methoxy Group | C6 | -OCH₃ | Modulates electronic properties and biological interactions |

| Methyl Group | C4 | -CH₃ | Influences lipophilicity, steric profile, and metabolic stability nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methoxy-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O/c1-5-3-6(13-2)4-7-8(5)9(10)12-11-7/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNLZEJMICNYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646483 | |

| Record name | 3-Iodo-6-methoxy-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-45-9 | |

| Record name | 3-Iodo-6-methoxy-4-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-methoxy-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Electronic Structure Analysis of 3 Iodo 6 Methoxy 4 Methyl 1h Indazole

Tautomeric Considerations: 1H- versus 2H-Indazole Forms and the Impact of Substitution

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. nih.gov A third, less common form is the 3H-indazole. chemicalbook.comaustinpublishinggroup.com

Extensive theoretical and experimental studies have established that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov The energy difference is reported to be approximately 2.3 kcal/mol, favoring the 1H form in the gas phase, in solution, and in the solid state. chemicalbook.comaustinpublishinggroup.comcaribjscitech.com This preference is attributed to the benzenoid character of the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-form. caribjscitech.com

The substitution pattern on the indazole ring influences the tautomeric equilibrium. However, for most substituted indazoles, the 1H-form remains the predominant species. austinpublishinggroup.com In the case of 3-iodo-6-methoxy-4-methyl-1H-indazole, the substituents are located on the C3 position and the benzene (B151609) ring. While specific studies on the tautomerism of this exact molecule are not prevalent, the general principles of indazole chemistry suggest that the 1H-tautomer is the most stable and abundant form. The presence of the bulky iodine atom at the C3 position may further stabilize the 1H-form. The electronic effects of the methoxy (B1213986) and methyl groups on the benzene ring are not expected to reverse the inherent stability of the 1H-indazole system. austinpublishinggroup.com

| Property | 1H-Indazole | 2H-Indazole | Reference |

|---|---|---|---|

| Relative Stability | More stable (predominant form) | Less stable | nih.govchemicalbook.com |

| Energy Difference | Lower energy | ~2.3 kcal/mol higher in energy than 1H-form | austinpublishinggroup.comcaribjscitech.com |

| Structural Motif | Benzenoid | Quinonoid | caribjscitech.com |

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structure of this compound is elucidated using a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ipb.pt

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular skeleton and the specific arrangement of substituents.

¹H NMR: The proton NMR spectrum would provide key diagnostic signals. The aromatic protons on the benzene ring (at C5 and C7) would appear as distinct signals in the aromatic region. The protons of the methoxy group (-OCH₃) would produce a singlet, as would the protons of the methyl group (-CH₃) at the C4 position. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift. researchgate.net

¹³C NMR: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the unambiguous assignment of the substituted positions (C3, C4, C6) and the other carbons of the indazole core. researchgate.net Two-dimensional NMR techniques like HSQC and HMBC can be used to establish the connectivity between protons and carbons. ipb.pt

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₈H₇IN₂O), high-resolution mass spectrometry (HRMS) would confirm the exact mass, which is calculated to be 274.0584 g/mol . aaronchem.com The mass spectrum would show a prominent molecular ion peak (M+) corresponding to this mass. rsc.org Fragmentation patterns observed in the MS/MS spectrum can provide further structural information by showing the loss of specific groups, such as the iodine or methyl groups.

| Technique | Expected Observation | Information Provided |

|---|---|---|

| ¹H NMR | Signals for aromatic H, -OCH₃, -CH₃, and N-H protons | Confirms presence and environment of proton-containing functional groups |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule | Confirms carbon skeleton and substitution pattern |

| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 274.06 | Confirms molecular formula and weight |

Theoretical Studies and Computational Chemistry for Conformational Analysis and Electronic Distribution (e.g., DFT calculations)

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of indazole derivatives. nih.govresearchgate.net These studies provide insights that are complementary to experimental data.

Tautomer Stability: DFT calculations can be used to compute the relative energies of the 1H- and 2H-tautomers of this compound. By optimizing the geometry of each tautomer and calculating its electronic energy, the thermodynamically more stable form can be predicted. chemicalbook.com For most indazoles, such calculations confirm the greater stability of the 1H-tautomer. nih.gov

Conformational Analysis: Computational methods allow for the analysis of the molecule's preferred three-dimensional shape. For this compound, this would involve determining the orientation of the methoxy group relative to the indazole ring.

Electronic Distribution: DFT calculations can map the electronic landscape of the molecule.

Molecular Electrostatic Potential (MEP): An MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov This is crucial for understanding intermolecular interactions and predicting sites of reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

| Computational Method | Parameter Studied | Derived Insight | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP) | Tautomer Energy | Prediction of the most stable tautomeric form (1H vs. 2H) | chemicalbook.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites | nih.gov | |

| Frontier Orbitals (HOMO-LUMO) | Analysis of chemical reactivity and electronic transitions | researchgate.netresearchgate.net |

Mechanistic Investigations of Chemical Reactions Involving 3 Iodo 6 Methoxy 4 Methyl 1h Indazole

Reaction Pathway Elucidation in Synthetic Transformations of Indazole Derivatives

The synthetic utility of indazole derivatives is vast, with transformations typically targeting the N-H bond of the pyrazole (B372694) ring or the C-H bonds of the benzene (B151609) ring. For 3-Iodo-6-methoxy-4-methyl-1H-indazole, key transformations include N-alkylation and palladium-catalyzed cross-coupling reactions at the C-3 position.

A fundamental reaction of 1H-indazoles is N-alkylation, which commonly yields a mixture of N-1 and N-2 substituted products. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles. nih.gov Conversely, Mitsunobu conditions often show a preference for the N-2 regioisomer. nih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov

The synthesis of the 3-iodoindazole core, a crucial precursor, is typically achieved through the direct iodination of the corresponding 1H-indazole using reagents like iodine in the presence of a base such as potassium hydroxide (B78521). mdpi.comnih.gov For subsequent transformations, particularly cross-coupling reactions, the indazole nitrogen is often protected, for example, with a Boc (tert-butyloxycarbonyl) group, although reactions with unprotected indazoles have also been developed. mdpi.comnih.govnih.gov

The reaction pathway for transformations like the Suzuki-Miyaura coupling involves a well-established catalytic cycle. This cycle is initiated by the oxidative addition of the 3-iodo-indazole to a palladium(0) catalyst. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the C-3 functionalized product and regenerate the active catalyst. mdpi.comorganic-chemistry.org

| Transformation | Key Reagents & Conditions | General Mechanistic Steps | Primary Product(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 1. Deprotonation of indazole N-H. 2. Nucleophilic attack by the indazolide anion on the alkyl halide. | Mixture of N-1 and N-2 alkylated indazoles. nih.gov |

| C-3 Iodination | I₂, Base (e.g., KOH), Solvent (e.g., DMF) | 1. Deprotonation of N-H. 2. Electrophilic attack of iodine at the C-3 position. | 3-Iodo-1H-indazole. mdpi.com |

| Suzuki-Miyaura Coupling | Organoboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base, Solvent | 1. Oxidative addition. 2. Transmetalation. 3. Reductive elimination. organic-chemistry.org | 3-Aryl/vinyl-1H-indazole. nih.gov |

| Heck Coupling | Alkene, Pd catalyst, Base, Solvent | 1. Oxidative addition. 2. Alkene insertion. 3. β-Hydride elimination. | 3-Vinyl-1H-indazole. researchgate.net |

Role of the Iodide Moiety in Reactivity, Cross-Coupling, and Functionalization

The iodine atom at the C-3 position of this compound is the primary site for a multitude of functionalization reactions, most notably transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making 3-iodoindazoles highly effective substrates in palladium-catalyzed processes such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. nih.govnih.gov

In these reactions, the C-I bond readily undergoes oxidative addition to a low-valent transition metal catalyst, typically Pd(0), which is the crucial first step of the catalytic cycle. mdpi.com This step forms a Pd(II)-indazolyl intermediate, which then proceeds through the subsequent steps of the specific cross-coupling reaction. The high reactivity of the C-I bond allows these couplings to occur under relatively mild conditions and with high efficiency. nih.gov

For example, in Suzuki-Miyaura coupling, 3-iodoindazoles react with a variety of aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base to form 3-arylindazoles in high yields. nih.gov This method is highly versatile and tolerates a wide range of functional groups. nih.gov Similarly, Heck reactions allow for the introduction of vinyl groups at the C-3 position. researchgate.net

While aryl iodides are generally excellent substrates for C-C cross-coupling, they have been reported to be less efficient in some C-N cross-coupling reactions compared to aryl bromides, potentially due to inhibition of the catalyst by the iodide byproduct. nih.gov However, advancements in ligand and catalyst system design have largely overcome these limitations. nih.gov

Influence of Methoxy (B1213986) and Methyl Substituents on Reaction Kinetics and Selectivity

The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring of the indazole core exert significant electronic and steric influences on the molecule's reactivity. Both are electron-donating groups, which increase the electron density of the aromatic system.

The 6-methoxy group, being a strong electron-donating group through resonance, enhances the nucleophilicity of the indazole ring system. This can affect the rates of various reactions. For instance, in electrophilic aromatic substitution, such activating groups would typically direct incoming electrophiles, although the C-3 iodo substituent is the dominant site for functionalization via cross-coupling. The electronic nature of these substituents also modulates the relative nucleophilicity of the N-1 and N-2 positions, thereby influencing the regioselectivity of N-alkylation. nih.gov Electron-donating groups on the indazole ring can influence the N-1/N-2 alkylation ratio, although the outcome is also heavily dependent on the reaction conditions and the steric environment. nih.govresearchgate.net

The 4-methyl group, while also electron-donating (via hyperconjugation and induction), introduces steric hindrance in the vicinity of the N-1 nitrogen and the C-3 position. This steric bulk can play a crucial role in directing the outcome of reactions. In N-alkylation, steric hindrance around N-1 could potentially favor substitution at the more accessible N-2 position. Studies on substituted indanones have shown that the energetic contribution of methyl and methoxy groups can be quantified, with the methoxy group having a more significant stabilizing effect. mdpi.com

In the context of transition metal-catalyzed reactions, the electronic properties of these substituents can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. Electron-rich substrates can sometimes accelerate the oxidative addition step.

Computational Mechanistic Studies: Insights from DFT Calculations on Reaction Intermediates and Transition States

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of complex organic reactions, and the chemistry of indazoles is no exception. For a molecule like this compound, DFT can provide profound insights into reaction pathways, the stability of intermediates, and the structures of transition states.

Computational studies on the N-alkylation of substituted indazoles have successfully rationalized the observed regioselectivity. nih.gov By calculating the energies of the transition states for N-1 versus N-2 attack, researchers can predict which isomer will be favored under kinetic control. wuxibiology.com These studies have highlighted the importance of subtle factors, including chelation effects and non-covalent interactions, in directing the reaction to a specific nitrogen atom. nih.govbeilstein-journals.org For example, DFT calculations have shown that in certain systems, the coordination of a cation (like Cs⁺) to the N-2 nitrogen and a nearby substituent can favor N-1 alkylation. nih.gov

DFT is also used to investigate the mechanism of cross-coupling reactions. It can model the entire catalytic cycle, providing energy profiles for the oxidative addition, transmetalation, and reductive elimination steps. mdpi.comresearchgate.net This allows for a detailed understanding of the role of ligands, bases, and solvents in the reaction. For instance, calculations can determine the energy barrier for the oxidative addition of the C-I bond to a palladium catalyst and compare it to other aryl halides.

Furthermore, DFT calculations of properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) charges help in understanding the reactivity of the molecule. nih.govrsc.orgnih.gov For this compound, these calculations would quantify the electronic effects of the methoxy and methyl substituents and predict the most likely sites for electrophilic and nucleophilic attack.

| Computational Method | Investigated Property | Mechanistic Insight Provided | Relevance to this compound |

|---|---|---|---|

| Transition State (TS) Energy Calculation | Activation barriers for competing pathways (e.g., N1 vs. N2 alkylation) | Predicts kinetic product distribution and regioselectivity. wuxibiology.com | Could predict the N1/N2 alkylation ratio under various conditions. |

| NBO Analysis | Partial atomic charges on N-1 and N-2 | Quantifies the nucleophilicity of the nitrogen atoms. nih.gov | Helps rationalize inherent regioselectivity based on electronic effects. |

| HOMO/LUMO Analysis | Frontier Molecular Orbital energies and distributions | Indicates the molecule's ability to act as an electron donor or acceptor and identifies reactive sites. nih.gov | Predicts susceptibility to different types of reagents. |

| Reaction Pathway Modeling | Energy profile of a catalytic cycle (e.g., Suzuki coupling) | Identifies the rate-determining step and the effect of substituents on reaction kinetics. researchgate.net | Provides a detailed understanding of its behavior in cross-coupling reactions. |

Pharmacological and Biological Activity Profiling of 3 Iodo 6 Methoxy 4 Methyl 1h Indazole Derivatives

Anti-Cancer and Anti-Proliferative Potentials

The indazole nucleus is a recognized pharmacophore in the design of anti-cancer agents, with several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, featuring this core structure. mdpi.comnih.gov Derivatives based on the 3-iodo-6-methoxy-4-methyl-1H-indazole framework are explored for their ability to interfere with key pathways that drive cancer progression.

The indazole ring is an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds within the ATP-binding pocket of various protein kinases. This interaction is fundamental to the mechanism of many kinase inhibitors. For instance, the anti-cancer drug Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), utilizes its indazole core to anchor itself to the hinge region of the kinase domain. mdpi.com

Similarly, studies on other indazole-based compounds have elucidated this binding mode. Molecular docking has shown that the indazole core can form important hydrogen bonds with key amino acid residues like Glutamate-90 (Glu-90) and Cysteine-92 (Cys-92) in the hinge region of kinases such as Polo-like kinase 4 (PLK4). This interaction is critical for inhibitory activity. The ability to inhibit multiple tyrosine kinases involved in tumor growth and angiogenesis, including VEGFR, Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptors (FGFRs), represents a key strategy in cancer therapy. Dual inhibition of both VEGFR and EGFR signaling pathways can produce enhanced anti-tumor effects by targeting both the tumor cells directly and the blood vessels that supply them. nih.gov

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. The indazole scaffold has proven to be a suitable template for the development of potent PARP inhibitors. google.comnih.gov

Niraparib, an FDA-approved drug for various cancers, is a prominent example of a PARP inhibitor built upon an indazole core. nih.gov Extensive research has led to the synthesis of novel indazole derivatives with high affinity for the PARP enzyme. One such series, substituted 2-phenyl-2H-indazole-7-carboxamides, demonstrated potent enzymatic inhibition. nih.gov

| Compound | Derivative Class | Target | Activity | Source |

|---|---|---|---|---|

| Niraparib | Indazole-based | PARP-1/2 | FDA-approved anti-cancer agent | nih.gov |

| Compound 48 | 5-fluoro-2-phenyl-2H-indazole-7-carboxamide | PARP | IC50 = 4 nM | nih.gov |

These findings highlight the utility of the indazole structure in designing molecules that can effectively target the NAD+ binding domain of PARP, leading to synthetic lethality in vulnerable cancer cells. google.comnih.gov

The anti-proliferative activity of indazole derivatives has been confirmed across a diverse range of human cancer cell lines. These compounds have shown the ability to inhibit cell growth and induce apoptosis through various mechanisms. For example, certain indazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2. rsc.org

In vitro studies have documented the potent growth-inhibitory effects of these compounds against breast, leukemia, colon, and other cancer cell lines. researchgate.netmdpi.comrsc.org Furthermore, the anti-cancer potential of these derivatives has been validated in preclinical in vivo models. In a murine tumor model using 4T1 breast cancer cells, an indazole derivative was found to significantly suppress tumor growth without causing overt toxicity. rsc.org

| Compound Class/ID | Cell Line | Cancer Type | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| Indazole Derivative (2f) | 4T1 | Breast Cancer | 0.23 µM | rsc.org |

| 1H-indazole-3-amine Derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 µM | researchgate.net |

| 3-aryl-1H-indazoles | HCT-116 | Colon Carcinoma | Mild to moderate activity | mdpi.com |

| MDA-MB-231 | Breast Cancer | Mild to moderate activity | mdpi.com |

Anti-Inflammatory Activities and Underlying Mechanisms

Indazole and its derivatives are associated with significant anti-inflammatory properties, a characteristic leveraged in drugs like Benzydamine. nih.gov The mechanisms underlying these effects are multifaceted, often involving the modulation of key inflammatory pathways and enzymes. nih.gov

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). Indazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of these key signaling molecules. nih.govresearchgate.net

Studies have demonstrated that these compounds can suppress the inflammatory cascade in both in vitro and in vivo models. The mechanism often involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing inflammatory prostaglandins. nih.govmdpi.com By downregulating the expression and release of cytokines and inhibiting COX-2, indazole derivatives can effectively mitigate the inflammatory response. nih.govrsc.org

| Compound | Reported Activity (IC50) | Source |

|---|---|---|

| 5-aminoindazole | 12.32 µM | nih.gov |

| 6-nitroindazole (B21905) | 19.22 µM | nih.gov |

| Indazole | 23.42 µM | nih.gov |

| Celecoxib (Reference) | 5.10 µM | nih.gov |

Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils at sites of inflammation. While crucial for host defense, excessive HNE activity can lead to tissue damage and is implicated in various inflammatory conditions, particularly respiratory diseases. nih.gov Consequently, HNE is a significant therapeutic target, and indazole derivatives have emerged as potent inhibitors. nih.govacs.org

Researchers have developed specific classes of indazole derivatives, such as N-benzoylindazoles and 1,5,6,7-tetrahydro-4H-indazol-4-ones, that demonstrate high-affinity inhibition of HNE. nih.govnih.gov These compounds act as competitive, and in some cases pseudoirreversible, inhibitors, effectively blocking the enzyme's active site. The most potent derivatives exhibit inhibitory constants in the low nanomolar range, showcasing their potential for development as treatments for HNE-mediated diseases. nih.govnih.gov

| Compound Class/ID | Inhibitory Constant | Source |

|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one (9c) | Ki = 6 nM | nih.gov |

| 1,5,6,7-tetrahydro-4H-indazol-4-one (9d) | Ki = 6 nM | nih.gov |

| N-benzoylindazole (5b) | IC50 = 7 nM | nih.gov |

| N-benzoylindazole (20f) | IC50 ≈ 10 nM | nih.gov |

| Sivelestat (Reference) | Ki = 44 nM | nih.gov |

Anti-Infective Properties of this compound Derivatives

There is no specific information in the reviewed scientific literature concerning the anti-infective properties of derivatives of this compound. The following subsections reflect this absence of data.

Antibacterial Efficacy (e.g., against S. aureus, Bacillus subtilis, E. Coli)

No studies were found that evaluated the efficacy of this compound derivatives against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, or Escherichia coli.

While research on other indazole structures has demonstrated antibacterial potential—for example, certain 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives showed activity against S. aureus and E. Coli jmchemsci.com—no such data exists for the iodo-methoxy-methyl substituted indazole .

Antifungal Studies

A comprehensive search of scientific literature yielded no studies on the antifungal properties of this compound derivatives.

Antiviral and Anti-HIV Investigations

There are no published investigations into the antiviral or anti-HIV activity of compounds derived from this compound. The broader class of indazoles has been a source of compounds with anti-HIV activity, but these are structurally distinct from the subject of this article. nih.gov

Antiparasitic Applications

No research detailing the use of this compound derivatives in antiparasitic applications was identified. Studies on other indazole derivatives, such as 3-chloro-6-nitro-1H-indazole, have shown promise as antileishmanial candidates, but this activity is specific to their unique substitution and cannot be attributed to the title compound. researchgate.net

Central Nervous System (CNS) Related Activities of this compound Derivatives

The potential effects of this compound derivatives on the central nervous system have not been explored in the available literature.

Analgesic Effects

No studies investigating the analgesic effects of this compound or its derivatives were found during the literature review.

Modulation in Neurodegenerative Diseases

Indazole derivatives have emerged as a promising scaffold in the search for treatments for neurodegenerative diseases. benthamdirect.comingentaconnect.com Research has indicated that certain compounds based on the indazole nucleus are being explored for their potential therapeutic effects in conditions such as amyotrophic lateral sclerosis (ALS). nih.gov The neuroprotective mechanisms of indazole derivatives are varied and can include the inhibition of enzymes or modulation of receptors implicated in neurodegenerative pathways. While direct studies on this compound are not specified, the general interest in the indazole core for these conditions suggests a potential avenue for future research. benthamdirect.comingentaconnect.com

Other Noteworthy Biological Activities

The versatility of the indazole ring has led to its exploration in a multitude of other therapeutic areas, as outlined below.

A significant area of research for indazole derivatives has been their cardiovascular effects, particularly their anti-aggregatory and vasorelaxant properties. benthamdirect.comingentaconnect.comnih.govresearchgate.net These effects are often mediated through the nitric oxide (NO) signaling pathway, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. benthamdirect.comingentaconnect.com Elevated cGMP in vascular smooth muscle cells results in relaxation and vasodilation, while in platelets, it inhibits aggregation. benthamdirect.comingentaconnect.com One of the most studied indazole derivatives in this context is YC-1, which has demonstrated potent activity in circulatory disorders. nih.govncku.edu.tw

| Indazole Derivative Class | Observed Activity | Mechanism of Action | Therapeutic Potential |

| General Indazoles | Anti-platelet aggregation | Increase in cGMP levels benthamdirect.comingentaconnect.com | Thrombosis nih.gov |

| General Indazoles | Vasorelaxation | NO release and subsequent cGMP increase benthamdirect.comingentaconnect.com | Hypertension, Circulatory disorders nih.gov |

| 7-nitroindazole (B13768) | Vagal bradycardia/hypertension | Not specified in abstracts | Cardiovascular diseases nih.gov |

| DY-9760e | Myocardial I/R injury, Left ventricular hypertrophy | Not specified in abstracts | Cardiovascular diseases nih.gov |

The potential for indazole derivatives as non-hormonal male contraceptives has been a notable area of investigation. benthamdirect.comingentaconnect.comnih.govresearchgate.netnih.govoup.com Certain indazole carboxylic acids have been shown to inhibit spermatogenesis. oup.com One such compound, gamendazole, demonstrated a high rate of infertility in male rats after a single oral dose. nih.gov These findings highlight the potential of the indazole scaffold in developing novel contraceptive agents. nih.govoup.com

| Indazole Derivative | Observed Effect | Key Findings |

| Gamendazole | Blocks spermatogenesis | 100% infertility in male rats at 6 mg/kg nih.gov |

| Indazole Carboxylic Acids | Reversible inhibition of spermatogenesis | Effective in rats, mice, rabbits, dogs, and nonhuman primates oup.com |

Indazole derivatives are also being explored for their potential in treating osteoporosis, a disease characterized by a reduction in bone mass. benthamdirect.comingentaconnect.comnih.govresearchgate.netnih.govnih.gov Research has identified a series of indazole derivatives that act as Sirtuin 1 (Sirt 1) activators, which in turn showed osteogenesis activity in cell-based assays. nih.govnih.gov Another line of research has focused on pyrazole (B372694) derivatives, a class of compounds that includes indazoles, which have shown anti-osteoporosis effects by promoting cGMP through the activation of soluble guanylate cyclase (sGC). ncku.edu.tw This leads to a reduction in osteoclast activity and an induction of osteoblast activity. ncku.edu.twntu.edu.tw

| Mechanism | Indazole Derivative Class | Observed In Vitro/In Vivo Effect |

| Sirt 1 Activation | General Indazole Derivatives | Promoted osteogenesis in cell assays nih.govnih.gov |

| sGC Activation/cGMP Modulation | Pyrazole/Indazole Derivatives | Inhibition of osteoclastogenesis and bone resorption ncku.edu.twntu.edu.tw |

The inhibition of carbonic anhydrase (CA) is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and altitude sickness. nih.govwikipedia.orgdrugs.comnih.gov Studies have shown that some 1H-indazole molecules can reduce the activity of human carbonic anhydrase I and II isoenzymes. nih.gov The inhibition was found to be noncompetitive, with halogenated indazoles, such as those containing bromine and chlorine, demonstrating more potent inhibitory effects. nih.gov This suggests that the indazole scaffold could be a useful starting point for the design of new carbonic anhydrase inhibitors. nih.gov

| Indazole Derivative | Target Isoenzyme | Inhibition Type | Inhibition Constant (Ki) |

| General Indazoles | CA-I | Noncompetitive | 0.383 ± 0.021 to 2.317 ± 0.644 mM nih.gov |

| General Indazoles | CA-II | Noncompetitive | 0.409 ± 0.083 to 3.030 ± 0.711 mM nih.gov |

Enhancer of zeste homolog 2 (EZH2) and, to a lesser extent, EZH1 are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2) and are implicated in cancer development. nih.govnih.gov The inhibition of EZH2 has become a promising therapeutic approach. nih.gov Structure-activity relationship (SAR) studies on indazole-containing EZH2/1 inhibitors, such as UNC1999, have been conducted to understand the structural requirements for potent and selective inhibition. nih.govnih.gov These studies have shown that the indazole moiety plays a crucial role in the interaction with the EZH2 enzyme. nih.gov While specific data for this compound is not available, the established importance of the indazole ring in EZH2 inhibition highlights a potential area for investigation.

| Inhibitor Class | Target | Significance of Indazole Moiety |

| Indazole-based inhibitors (e.g., UNC1999 analogs) | EZH2/EZH1 | Interacts with the I-SET helix of EZH2 and can stack with key residues like Y111 in the active site. nih.gov |

Molecular Mechanisms of Action and Target Engagement of 3 Iodo 6 Methoxy 4 Methyl 1h Indazole and Its Bioactive Analogues

Identification of Specific Molecular Targets (e.g., enzymes, receptors, signaling pathways)

The indazole core serves as a foundational structure for inhibitors targeting various enzymes and receptors critical in cell signaling and disease progression. Bioactive analogues of 3-Iodo-6-methoxy-4-methyl-1H-indazole have been identified as potent modulators of several key molecular targets.

Polo-like kinase 4 (PLK4): Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been synthesized as highly effective inhibitors of PLK4. nih.gov PLK4 is a serine/threonine protein kinase that plays a pivotal role in regulating cell mitosis and maintaining genomic integrity. nih.gov Its overexpression is associated with the development and progression of various cancers, including breast cancer. nih.gov

Pan-Pim Kinases and IDO1: The analogue 3-Iodo-6-methyl-5-nitro-1H-indazole has demonstrated inhibitory activity against pan-Pim kinases and Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response regulation.

Dopamine D2 Receptor: A benzamide (B126) derivative, 3-Iodo-6-methoxybenzamide (IBZM), is a known ligand for the Dopamine D2 receptor, a key target in the central nervous system. nih.gov

Sigma-2 Receptor: Tetrahydroindazole-based compounds have been developed as potent and selective ligands for the sigma-2 receptor, which is implicated in various neurological and psychiatric disorders. nih.gov

Ligand-Receptor Interactions and Binding Affinity Studies

The interaction between indazole-based ligands and their molecular targets is often characterized by specific hydrogen bonds and hydrophobic interactions, leading to high binding affinity.

Molecular docking studies of indazole-based inhibitors with PLK4 reveal a consistent binding mode. The indazole core typically forms crucial hydrogen bond connections with amino acid residues Glu-90 and Cys-92 in the hinge region of the kinase. nih.gov Meanwhile, other parts of the molecule, like a phenylsulfonamide fragment, can occupy a nearby hydrophobic cavity, enhancing the inhibitor's potency. nih.gov

Binding affinity is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and the equilibrium inhibition constant (Ki). For instance, radioligand binding assays using [³H]-DTG are employed to determine the pKi for sigma-2 receptor ligands. nih.gov

| Compound/Analogue | Target | Binding Affinity | Source |

|---|---|---|---|

| K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | IC₅₀ = 0.1 nM | nih.gov |

| 3-Iodo-6-methyl-5-nitro-1H-indazole | IDO1 | IC₅₀ ≈ 720 nM |

Cellular Pathway Modulation and Signal Transduction Interventions

By engaging with specific molecular targets, indazole analogues can significantly modulate cellular pathways and interfere with signal transduction cascades.

The inhibition of PLK4 by indazole derivatives directly impacts the cell cycle. nih.gov As a critical regulator of mitosis, the inhibition of PLK4 disrupts this process, leading to an anti-proliferative effect in cancer cells. nih.gov The overexpression of PLK4 is linked to increased proliferation, migration, and invasion of tumor cells; thus, its inhibition represents a key therapeutic strategy. nih.gov The mechanism of action for compounds like 3-Iodo-6-methyl-5-nitro-1H-indazole can also involve the bioreduction of the nitro group, forming reactive intermediates that interact with various cellular components.

In Vitro and In Vivo Pharmacodynamic Studies

The biological effects of indazole analogues have been characterized in both laboratory and living organism settings.

In Vitro Studies: At the cellular level, the PLK4 inhibitor K22 demonstrated significant anti-proliferative efficacy against MCF-7 breast cancer cells, with an IC₅₀ value of 1.3 μM. nih.gov Furthermore, this compound showed acceptable stability in human liver microsome assays, with a half-life (T₁/₂) of 51.0 minutes, suggesting favorable metabolic properties. nih.gov

In Vivo Studies: A study utilizing the radioiodinated analogue 3-Iodo-6-methoxybenzamide (¹²³I-IBZM) in conjunction with Single-Photon Emission Computed Tomography (SPET) was conducted on human subjects. nih.gov This study successfully produced high-resolution images of Dopamine D2 receptor distribution in the basal ganglia. nih.gov The specific binding to these receptors was observed to be highest between 2 to 4 hours after injection. nih.gov Notably, patients being treated with anti-psychotic medications showed significantly lower specific binding, demonstrating the utility of this indazole analogue as a pharmacodynamic marker for receptor occupancy. nih.gov A pharmacokinetic study of the PLK4 inhibitor K22 in vivo revealed an area under the curve (AUC₀₋t) of 447 ± 47.6 ng·h/mL and a half-life (T₁/₂) of 1.07 ± 0.111 hours. nih.gov

Structure Activity Relationship Sar Studies for 3 Iodo 6 Methoxy 4 Methyl 1h Indazole Analogues

Influence of Halogenation (Iodine) at C-3 on Biological Activity and Target Selectivity

Halogenation, particularly at the C-3 position of the indazole ring, is a common strategy in medicinal chemistry to enhance biological activity. tandfonline.com The introduction of an iodine atom at this position can significantly impact a molecule's properties. The C-3 position is frequently functionalized to create potent and selective inhibitors of various enzymes, including kinases. mdpi.com

The iodine atom can serve as a valuable handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of analogues. mdpi.comaustinpublishinggroup.com For instance, 3-iodoindazoles are key intermediates in the synthesis of compounds targeting protein kinases, where the iodine can be replaced with various aryl or heteroaryl groups to probe the binding pocket of the target enzyme. nih.govmdpi.com

In the context of target selectivity, the large and lipophilic nature of the iodine atom can lead to specific interactions within the active site of a protein. For example, in a series of 3-substituted 1H-indazoles designed as IDO1 enzyme inhibitors, the nature of the substituent at the C-3 position was found to be crucial for potent inhibitory activity. nih.gov While direct studies on 3-iodo-6-methoxy-4-methyl-1H-indazole are not prevalent, the principles of halogen bonding and steric influence suggest that the C-3 iodine likely plays a key role in orienting the molecule within its biological target and could contribute to enhanced binding affinity and selectivity. The C-3 functionalization of 1H-indazole has been shown to be critical for the development of potent pharmaceutical agents for cancer and other inflammatory diseases. researchgate.net

Role of Methoxy (B1213986) Group at C-6 in Target Binding, Efficacy, and Metabolic Stability

The methoxy group (-OCH3) is a common substituent in drug molecules and can significantly influence a compound's pharmacological profile. nih.gov Its presence at the C-6 position of the indazole ring in this compound is likely to have multifaceted effects on target binding, efficacy, and metabolic stability.

From a target binding perspective, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. researchgate.net For example, in a series of 1H-indazole derivatives designed as GRK2 inhibitors, a methoxy group was observed to pack deep into a hydrophobic subsite of the kinase. nih.gov The position of the methoxy group on the indazole ring can also dictate selectivity. Studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors showed that para-methoxy substitution on the benzenesulfonamide (B165840) moiety led to a notable decline in activity, highlighting the specific spatial requirements for this group. nih.gov

Significance of Methyl Substitution at C-4 for Modulating Activity Profile and Pharmacokinetics

The introduction of a methyl group at the C-4 position of the indazole ring can have a profound impact on the molecule's activity and pharmacokinetic properties. This substitution can influence the compound's conformation, lipophilicity, and metabolic stability.

The methyl group at C-4 can provide beneficial steric hindrance, forcing adjacent functional groups into a specific conformation that may be more favorable for binding to the target protein. This steric effect can also shield the molecule from metabolic enzymes, thereby increasing its half-life. In a study of 4-substituted indazole derivatives as Nav1.7 inhibitors, compounds with substitution at this position demonstrated improved pharmacokinetic profiles with good bioavailability and half-lives in rats. nih.gov

Furthermore, the C-4 position is a site for potential functionalization. For example, the introduction of a bromine atom at C-4 in 7-nitroindazole (B13768) resulted in a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com While a methyl group is less reactive, its presence alters the electronic and steric environment of the indazole core, which can fine-tune the molecule's biological activity. In the context of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck, the replacement of a phenol (B47542) group with a 4-amino(5-methyl-1H-indazole) led to compounds with comparable enzyme potency and significantly improved pharmacokinetic properties. nih.gov

Impact of N-Substitution and Tautomeric Form on SAR

The indazole scaffold can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The 1H-tautomer is generally more thermodynamically stable. researchgate.netnih.gov The position of the nitrogen proton and the potential for N-substitution are critical determinants of the molecule's biological activity.

The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring. nih.gov For many biologically active indazoles, the activity is highly dependent on whether the substituent is at the N-1 or N-2 position. For instance, in a series of indazole-based activators of the soluble guanylate cyclase (sGC), the N-1 benzyl (B1604629) substituted isomer was active, while the corresponding N-2 benzyl isomer showed no activity. austinpublishinggroup.com

The specific tautomeric form can also influence binding to a biological target. The ability to form hydrogen bonds as a donor at the N-1 position is often a key interaction for 1H-indazole derivatives. N-substitution removes this hydrogen bond donor capability but allows for the introduction of other functional groups that can interact with the target or modulate the compound's physicochemical properties. The choice of N-substituent is a critical optimization parameter in the design of many indazole-based drugs. nih.govnih.gov

Pharmacophore Elucidation and Optimization Strategies for Enhanced Biological Performance

A pharmacophore model for a class of compounds identifies the key structural features essential for biological activity. For indazole derivatives, a typical pharmacophore model would include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

Key Pharmacophoric Features of Indazole Analogues:

Indazole Core: Serves as a central scaffold, often participating in π-π stacking interactions with aromatic amino acid residues in the target's active site. nih.gov

Hydrogen Bond Donor/Acceptor: The N-1 hydrogen of the 1H-indazole is a crucial hydrogen bond donor. The nitrogen atoms of the pyrazole (B372694) ring can also act as hydrogen bond acceptors.

Substituents: The nature and position of substituents on the indazole ring define specific interactions with the target and modulate physicochemical properties. For instance, a halogen at C-3 can form halogen bonds, while a methoxy group can act as a hydrogen bond acceptor. nih.govnih.gov

Optimization Strategies:

Structure-Based Design: Utilizing X-ray crystal structures of the target protein in complex with an inhibitor allows for the rational design of new analogues with improved binding affinity and selectivity. nih.gov

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can be used to improve potency, selectivity, or pharmacokinetic properties. For example, an indazole ring has been used as a bioisostere for a phenol group to improve pharmacokinetics. pressbooks.pubnih.gov

Modulation of Physicochemical Properties: Adjusting properties like lipophilicity, solubility, and metabolic stability through chemical modification is crucial for developing a drug candidate with good oral bioavailability and a desirable duration of action.

While a specific pharmacophore model for this compound is not publicly available, the general principles derived from numerous studies on related indazole analogues provide a strong framework for its rational design and potential optimization for enhanced biological performance.

Computational and Chemoinformatic Approaches in the Study of 3 Iodo 6 Methoxy 4 Methyl 1h Indazole

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

No molecular docking studies involving 3-Iodo-6-methoxy-4-methyl-1H-indazole have been found in the public domain.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Assessment

There are no available in silico ADMET or drug-likeness assessments specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No QSAR models have been developed or reported that include this compound.

Virtual Screening and Lead Optimization Strategies

There is no indication that this compound has been the subject of virtual screening or lead optimization studies in published research.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

No molecular dynamics simulations for this compound have been reported in the scientific literature.

Should research on this specific compound become publicly available in the future, the requested article could then be generated. At present, the lack of primary research data prevents the creation of a scientifically accurate and detailed article as per the user's instructions.

Future Directions and Therapeutic Development Potential for 3 Iodo 6 Methoxy 4 Methyl 1h Indazole Derivatives

Challenges and Opportunities in the Clinical Development of Indazole-Based Therapeutics

Despite the success of several indazole-based drugs, the path to clinical approval is fraught with challenges. A significant hurdle for many kinase inhibitors is the development of acquired resistance, where tumors evolve and no longer respond to the treatment. dntb.gov.ua Furthermore, off-target effects can lead to toxicity, as many kinases share structural similarities. nih.gov The high failure rate of drug candidates during clinical trials remains a major challenge for the entire pharmaceutical industry. nih.gov

However, these challenges create significant opportunities for innovation. There is a strong push to design novel indazole analogues with greater selectivity, which could lead to fewer side effects. nih.gov The development of compounds that can overcome known resistance mechanisms, such as those targeting mutant forms of kinases like EGFR T790M, is a key area of research. nih.gov

The future of indazole-based therapeutics is bright, with several promising avenues for exploration:

Targeting New Pathways: Moving beyond traditional kinase inhibition to explore novel mechanisms of action.

Dual- and Multi-Target Inhibitors: Creating single molecules that can hit multiple disease-relevant targets to improve efficacy and reduce the potential for resistance. nih.gov

Green Synthesis: Developing more environmentally friendly and sustainable methods for producing these complex molecules.

Personalized Medicine: Utilizing biomarkers to identify patient populations most likely to benefit from a specific indazole-based therapy, increasing the success rate of clinical trials.

By leveraging advanced design strategies and exploring new biological frontiers, derivatives of scaffolds like 3-Iodo-6-methoxy-4-methyl-1H-indazole will continue to be a rich source of potential new medicines.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Iodo-6-methoxy-4-methyl-1H-indazole to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For analogous indazole derivatives, substituting iodine at the 3-position often involves palladium- or copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig reactions) . Solvent choice (e.g., tetrahydrofuran for reflux conditions) and temperature control are critical, as seen in alkylation steps of similar compounds, where yields improved to 44% under reflux . Purification via recrystallization or chromatography (silica gel column) is recommended to isolate the product from nitro or methoxy-containing byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Multi-modal characterization is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity, as demonstrated for methyl indazole carboxylates .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹, methoxy C-O stretch near 1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~302.07 g/mol for C₉H₉IN₂O) .

- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks, critical for stability studies in solid-state forms .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at the 3-position serves as a reactive site for Suzuki-Miyaura or Sonogashira couplings. For example, methyl indazole carboxylates with iodine substituents undergo efficient palladium-catalyzed cross-coupling to introduce aryl or alkyne groups . Optimize conditions using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water mixtures .

Advanced Research Questions

Q. What computational methods can predict the stability and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates thermochemical properties and electron density distributions . For correlation-energy corrections, the Colle-Salvetti formula, adapted for gradient expansions of kinetic-energy density, provides reliable results for aromatic heterocycles . These models help predict regioselectivity in substitution reactions and stability under varying pH conditions.

Q. How do methoxy and methyl substituents affect the compound’s pharmacokinetic properties in drug discovery applications?

- Methodological Answer : The methoxy group enhances solubility via hydrogen bonding, while the methyl group increases lipophilicity, influencing membrane permeability. In enzyme interaction studies, methoxy-substituted indazoles show improved binding to cytochrome P450 isoforms, as seen in assays using liver microsomes . Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins, prioritizing derivatives for in vitro testing .

Q. What strategies resolve contradictions in experimental vs. computational data for reaction mechanisms involving this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. For example, DFT-predicted activation energies may conflict with experimental yields due to solvent polarity. Address this by:

- Conducting kinetic studies under controlled conditions (e.g., varying solvent dielectric constants) .

- Using ab initio molecular dynamics (AIMD) to simulate solvent interactions during iodination steps .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Pilot-scale reactions require precise control of mixing and heating rates. For indazole derivatives, flow chemistry systems improve reproducibility by maintaining consistent pressure and temperature gradients . Monitor regioselectivity via in-line FTIR or HPLC to detect undesired isomers early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.